9,10-Anthracenedione, 1,3,6-trimethoxy-

Description

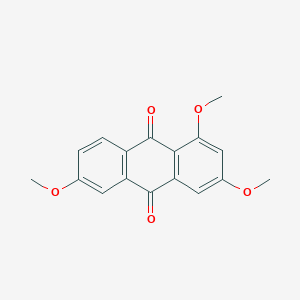

Structure

2D Structure

3D Structure

Properties

CAS No. |

63878-55-7 |

|---|---|

Molecular Formula |

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

1,3,6-trimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3 |

InChI Key |

RVRLMEJZOHMHTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |

Origin of Product |

United States |

Chemodiversity and Analogues from Natural Origins

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthraquinone skeleton. nih.gov Their derivatives are widespread in the natural world, having been isolated from various plants, fungi, lichens, and even insects. nih.gov These natural pigments are known for the significant structural diversity that arises from different substitution patterns on the core anthraquinone (B42736) framework, including hydroxylation, methylation, methoxylation, and glycosylation. This diversity contributes to a wide range of biological activities.

Analogues from Fungal Sources

Fungi, particularly those from marine environments, are prolific producers of structurally unique anthraquinones. mdpi.comrsc.org Genera such as Aspergillus, Penicillium, Eurotium, and Cortinarius are known for their ability to synthesize a vast array of these compounds. mdpi.comnih.gov The biosynthesis in fungi typically follows the polyketide pathway, where a polyketide chain cyclizes to form the aromatic ring system. nih.govresearchgate.netresearchgate.net This pathway allows for the creation of numerous derivatives through subsequent enzymatic modifications like methylation and oxidation. rsc.org

For instance, species of the genus Cortinarius are known for their intensely colored fruiting bodies, which contain a variety of anthraquinones. nih.govunimelb.edu.au Chemical profiling of these mushrooms has led to the identification of numerous derivatives, including emodin (B1671224), dermocybin, physcion, and various glycosidic forms. nih.govhelsinki.firesearchgate.net Marine-derived fungi are another rich source, with studies on the genus Aspergillus revealing a plethora of anthraquinones, including halogenated derivatives. rsc.org The fungus Alternaria sp., isolated from a marine fish, was found to produce several anthraquinones, including emodin and emodic acid. tandfonline.com

Table 1: Examples of Anthraquinone Analogues from Fungal Sources

| Compound Name | Fungal Source |

|---|---|

| Emodin | Cortinarius sp., Alternaria sp. nih.govtandfonline.com |

| Dermocybin | Cortinarius sp. nih.govhelsinki.fi |

| Physcion | Cortinarius sp. nih.govnih.gov |

| Dermolutein | Cortinarius sp. helsinki.firesearchgate.net |

| Dermorubin | Cortinarius sp. helsinki.fi |

| Endocrocin | Cortinarius sp. helsinki.firesearchgate.net |

| Austrocortinin | Cortinarius sp. nih.gov |

| Xanthorin | Cortinarius sp. nih.gov |

| Skyrin | Cortinarius sp. nih.gov |

| 7,7'-Biphyscion | Cortinarius sp. nih.gov |

| Emodic Acid | Alternaria sp. tandfonline.com |

Analogues from Plant Sources

The plant kingdom is another major reservoir of anthraquinone diversity, with the Rubiaceae (madder) family being particularly well-studied. mdpi.comresearchgate.net Plants in the genus Rubia, such as Rubia cordifolia (Indian Madder) and Rubia tinctorum, are historically known for producing red pigments like alizarin (B75676) and purpurin, which are hydroxylated anthraquinone derivatives. mdpi.com Over 35 different anthraquinone compounds have been discovered in Rubia species alone, existing as both free aglycones and glycosides. mdpi.com

The biosynthesis of anthraquinones in plants can occur via two main pathways: the polyketide pathway, similar to fungi, and the shikimate pathway, which is characteristic of the Rubiaceae family for producing Rubia-type anthraquinones. researchgate.netnih.govfu-berlin.de A chemical investigation of the aerial parts of Rubia cordifolia led to the isolation of twenty anthraquinones, including newly identified compounds named Cordifoquinones A–D. nih.gov Other known compounds isolated from this plant include mollugin, 1-hydroxy-2-methylanthraquinone, and physcion. nih.govresearchgate.netnih.gov

**Table 2: Examples of Anthraquinone Analogues from the Genus *Rubia***

| Compound Name | Plant Source |

|---|---|

| Alizarin | Rubia tinctorum, Rubia cordifolia mdpi.com |

| Purpurin | Rubia tinctorum, Rubia cordifolia mdpi.com |

| Mollugin | Rubia cordifolia researchgate.netnih.gov |

| 1-hydroxy-2-methylanthraquinone | Rubia cordifolia nih.govnih.gov |

| Nordamnacanthal | Rubia cordifolia nih.gov |

| 1,4-dihydroxy-6-methyl-anthraquinone | Rubia cordifolia nih.gov |

| Cordifoquinone A | Rubia cordifolia nih.gov |

| Cordifoquinone B | Rubia cordifolia nih.gov |

| Cordifoquinone C | Rubia cordifolia nih.gov |

| Cordifoquinone D | Rubia cordifolia nih.gov |

The vast number of identified analogues, with varied substitution patterns of hydroxyl, methyl, and methoxy (B1213986) groups, highlights the significant chemodiversity within the anthraquinone class. This natural variability underscores the potential for discovering compounds with novel properties and functions.

Synthetic Strategies and Chemical Derivatization of 9,10 Anthracenedione, 1,3,6 Trimethoxy

Total Synthesis of 9,10-Anthracenedione, 1,3,6-trimethoxy-

The total synthesis of polysubstituted anthraquinones like 1,3,6-trimethoxyanthraquinone can be achieved through several established methodologies, primarily involving the construction of the tricyclic aromatic core. Key strategies include the Friedel-Crafts reaction and the Diels-Alder reaction, which allow for the assembly of the anthraquinone (B42736) skeleton from simpler aromatic and non-aromatic precursors. nih.govnih.gov

The Friedel-Crafts acylation is a classical and widely used method for synthesizing anthraquinones. nih.gov A plausible route to 1,3,6-trimethoxyanthraquinone could involve the condensation of a suitably substituted phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative. For instance, the reaction of 3-methoxyphthalic anhydride with 1,4-dimethoxybenzene (B90301) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be a direct approach. The initial acylation would form an o-benzoylbenzoic acid intermediate, which would then undergo intramolecular cyclization upon heating in a strong acid such as sulfuric acid to yield the target anthraquinone skeleton.

Another powerful strategy for constructing the anthraquinone framework is the Diels-Alder [4+2] cycloaddition. nih.govresearchgate.net This approach typically involves the reaction of a substituted naphthoquinone (the dienophile) with a suitable diene. Subsequent oxidation or elimination reactions then lead to the aromatic anthraquinone system. rsc.org For the synthesis of 1,3,6-trimethoxyanthraquinone, one could envision a reaction between a methoxy-substituted 1,4-naphthoquinone (B94277) and a methoxy-substituted diene, followed by an aromatization step. The choice of substituents on both the dienophile and diene is crucial for controlling the regiochemistry of the final product. nih.gov

The success of total synthesis strategies hinges on key reactions that build the core structure and install the desired functional groups.

Friedel-Crafts Acylation Route: This pathway involves two main steps: intermolecular acylation and intramolecular cyclization.

Intermolecular Acylation: The reaction between a substituted phthalic anhydride and a substituted benzene forms a 2-benzoylbenzoic acid derivative. The regioselectivity of this step is governed by the electronic effects of the substituents on both aromatic rings.

Intramolecular Cyclization: The resulting benzoylbenzoic acid is then cyclized under acidic conditions. This electrophilic aromatic substitution reaction closes the central ring of the anthraquinone system.

| Reaction Step | Reactants | Key Intermediate | Conditions |

| Intermolecular Acylation | 3-Methoxyphthalic anhydride + 1,4-Dimethoxybenzene | 2-(2,5-dimethoxybenzoyl)-6-methoxybenzoic acid | AlCl₃ or other Lewis Acid |

| Intramolecular Cyclization | 2-(2,5-dimethoxybenzoyl)-6-methoxybenzoic acid | 9,10-Anthracenedione, 1,3,6-trimethoxy- | Concentrated H₂SO₄, heat |

Diels-Alder Cycloaddition Route: This strategy relies on the [4+2] cycloaddition to form a hydroanthraquinone intermediate, which is subsequently aromatized.

Cycloaddition: A diene reacts with a dienophile (a quinone) to form a cyclic adduct. The stereochemistry and regiochemistry are critical aspects of this step. organic-chemistry.org

Aromatization: The initial adduct is often a non-aromatic, cyclic compound that must be converted to the stable anthraquinone system, typically through oxidation or elimination reactions. nih.gov

| Reaction Step | Reactants | Key Intermediate | Conditions |

| Diels-Alder Reaction | 1,3-Dimethoxy-1,3-butadiene + 6-Methoxy-1,4-naphthoquinone | A tetracyclic hydroanthraquinone adduct | Thermal or Lewis acid catalysis |

| Aromatization | Tetracyclic hydroanthraquinone adduct | 9,10-Anthracenedione, 1,3,6-trimethoxy- | Air oxidation, chemical oxidants |

Achieving the specific 1,3,6-trimethoxy substitution pattern requires precise control over the regioselectivity of the bond-forming reactions. Modern synthetic methods offer advanced control compared to classical approaches.

One powerful technique for regioselective synthesis is the use of (arene)chromium tricarbonyl complexes. The Cr(CO)₃ group can alter the reactivity of the aromatic ring to which it is complexed, directing metallation (e.g., lithiation) to specific positions that might otherwise be unreactive. rsc.org For example, by complexing a methoxy-substituted aromatic precursor, it is possible to introduce functional groups at desired positions with high selectivity, which can then be elaborated into the final anthraquinone product. rsc.org

The Hauser annulation is another important regioselective method for constructing polysubstituted aromatic rings, including quinones. researchgate.net This reaction involves the conjugate addition of a phthalide (B148349) anion to a Michael acceptor, followed by cyclization and aromatization. By carefully choosing the substituted phthalide and Michael acceptor, one can construct the anthraquinone core with a specific substitution pattern.

In Diels-Alder reactions, regioselectivity is controlled by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.gov The alignment of the reactants in the transition state determines the final arrangement of substituents on the newly formed ring. Computational studies and empirical rules, such as the Woodward-Hoffmann rules, help predict the outcome of these cycloadditions.

Semi-synthetic Modifications and Analogues of 9,10-Anthracenedione, 1,3,6-trimethoxy-

Semi-synthesis, starting from naturally occurring and structurally related anthraquinones, provides an alternative and often more efficient route to specific derivatives. A relevant precursor is emodin (B1671224) (1,3,8-trihydroxy-6-methyl-9,10-anthraquinone), a widely available natural product. fspublishers.org

The target compound, 1,3,6-trimethoxyanthraquinone, can be viewed as a derivative of a demethylated emodin analogue. A plausible semi-synthetic approach would involve the complete methylation of the corresponding trihydroxyanthraquinone (1,3,6-trihydroxy-9,10-anthraquinone). Direct and exhaustive methylation of polyhydroxyanthraquinones is a standard procedure to obtain the corresponding polymethoxy derivatives. publish.csiro.au

Key Methylation Reactions:

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI): These are common methylating agents used in the presence of a base (e.g., K₂CO₃, Ag₂O) to convert hydroxyl groups to methoxy (B1213986) groups. publish.csiro.au

Diazomethane: While effective, this reagent is toxic and explosive, and its use is often avoided in favor of safer alternatives.

The selective methylation of different hydroxyl groups on the anthraquinone core can be challenging due to differences in their acidity and steric environment. However, for a total methylation to produce 1,3,6-trimethoxyanthraquinone from its trihydroxy precursor, forcing conditions with an excess of the methylating agent are typically employed. publish.csiro.au

Chemical Functionalization and Derivatization Strategies

The chemical functionalization of the 1,3,6-trimethoxyanthraquinone core is aimed at introducing new functional groups to modify its properties. The methoxy groups are generally unreactive, making direct functionalization of the aromatic rings the most common strategy.

Electrophilic Aromatic Substitution: The anthraquinone nucleus is electron-deficient due to the two carbonyl groups, which deactivates it towards electrophilic substitution. However, the three electron-donating methoxy groups activate the rings, directing substitution to the ortho and para positions. Potential derivatization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) via electrophilic halogenation.

Friedel-Crafts Alkylation/Acylation: While challenging on a deactivated ring system, the activating methoxy groups might facilitate the introduction of alkyl or acyl groups under specific conditions.

Modification of Methoxy Groups: While stable, the methoxy groups can be cleaved to regenerate hydroxyl groups, typically using strong acids like boron tribromide (BBr₃). chemicalbook.com This demethylation would yield 1,3,6-trihydroxyanthraquinone, a versatile intermediate for further derivatization. The resulting hydroxyl groups are amenable to a variety of reactions, including:

Etherification/Esterification: Reaction with alkyl halides or acyl chlorides to introduce new ether or ester functionalities.

Epoxidation: Reaction with agents like epichlorohydrin, followed by ring-opening with amines, can be used to introduce amino-alcohol side chains, a strategy employed for synthesizing bioactive anthraquinone derivatives. nih.gov

Mannich Reaction: For hydroxyanthraquinones, the Mannich reaction can introduce aminoalkyl substituents onto the aromatic ring, a strategy used in the search for new antitumor compounds based on emodin. colab.ws If one or more methoxy groups in 1,3,6-trimethoxyanthraquinone were selectively demethylated, the resulting hydroxyanthraquinone could undergo such a reaction.

Chemical Reactivity and Transformation Mechanisms of 9,10 Anthracenedione, 1,3,6 Trimethoxy

Redox Chemistry and Electrochemical Behavior

The redox chemistry of anthraquinones is central to their function in both biological and industrial processes. The core 9,10-anthracenedione structure is readily reduced in a two-electron, two-proton process to the corresponding hydroquinone. The presence and nature of substituents on the aromatic rings significantly modulate the redox potential and the stability of the intermediate species.

For 9,10-Anthracenedione, 1,3,6-trimethoxy-, the electron-donating nature of the three methoxy (B1213986) groups is expected to influence its electrochemical properties. In general, electron-donating groups increase the electron density on the quinone ring system, making the compound more difficult to reduce. This would likely result in a more negative reduction potential compared to the unsubstituted 9,10-anthracenedione.

Table 1: Postulated Electrochemical Data for 9,10-Anthracenedione, 1,3,6-trimethoxy-

| Parameter | Expected Value/Behavior | Rationale |

|---|---|---|

| First Reduction Potential (E1/21) | More negative than unsubstituted anthraquinone (B42736) | Increased electron density from three methoxy groups destabilizes the radical anion. |

| Second Reduction Potential (E1/22) | More negative than unsubstituted anthraquinone | Increased electron density destabilizes the dianion. |

Note: This table is based on theoretical predictions and requires experimental verification.

Electron Transfer Mechanisms and Semiquinone Radical Formation

The reduction of 9,10-Anthracenedione, 1,3,6-trimethoxy- is anticipated to proceed through a stepwise mechanism involving two single-electron transfers. The first electron transfer results in the formation of a semiquinone radical anion. A second electron transfer then produces the dianion, which upon protonation yields the hydroquinone.

The stability and reactivity of the semiquinone radical are critical in many of the biological activities of anthraquinones. The methoxy substituents at the 1, 3, and 6 positions would influence the electronic structure of this radical intermediate. Further spectroscopic and computational studies are necessary to precisely determine the spin density distribution and the kinetic parameters of its formation and decay.

Photochemical Reactivity and Excited State Dynamics

The photochemistry of anthraquinones is characterized by the reactivity of their excited triplet states. Upon absorption of light, they can undergo intersystem crossing to a long-lived triplet state, which is a powerful oxidant.

Photoinduced Electron Transfer and Photoreduction Processes

In the presence of a suitable electron donor, the excited triplet state of 9,10-Anthracenedione, 1,3,6-trimethoxy- is expected to be capable of photoinduced electron transfer. This process would lead to the formation of the semiquinone radical anion and the oxidized donor. The efficiency of this process would be dependent on the solvent polarity and the oxidation potential of the electron donor.

Photoreduction can also occur in the presence of a hydrogen donor, where the excited triplet state abstracts a hydrogen atom to form the semiquinone radical. The specific pathways and quantum yields for 9,10-Anthracenedione, 1,3,6-trimethoxy- have not been experimentally determined.

Reactions with Biological or Environmental Reagents

The reactivity of 9,10-Anthracenedione, 1,3,6-trimethoxy- with biological and environmental reagents is of significant interest due to the widespread occurrence of anthraquinone derivatives in nature and their use in various applications.

In a biological context, the redox cycling of this compound could lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. This process involves the reduction of the quinone to the semiquinone by cellular reductases, followed by the transfer of an electron from the semiquinone to molecular oxygen.

Environmentally, the fate of this compound would be determined by its susceptibility to microbial degradation and photochemical transformation. The methoxy groups may be subject to enzymatic O-demethylation by microorganisms. Photochemical degradation in the presence of sunlight could involve reactions with hydroxyl radicals and other photochemically generated oxidants in water and the atmosphere. Specific pathways and rates for these transformations remain to be elucidated through dedicated research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 9,10-Anthracenedione, 1,3,6-trimethoxy- |

| 9,10-Anthracenedione |

| Superoxide |

| Hydrogen peroxide |

Mechanistic Biological Investigations of 9,10 Anthracenedione, 1,3,6 Trimethoxy

Molecular Target Identification and Validation

Comprehensive studies to identify and validate the specific molecular targets of 9,10-Anthracenedione, 1,3,6-trimethoxy- have not been extensively reported. Research on the broader class of anthraquinones suggests several potential mechanisms of action.

Enzyme Inhibition or Activation Mechanisms

While direct evidence for enzyme inhibition or activation by 9,10-Anthracenedione, 1,3,6-trimethoxy- is not available, other anthraquinone (B42736) derivatives have been shown to interact with various enzymes. For instance, some anthraquinones are known to inhibit protein tyrosine phosphatases and other kinases. rsc.orgnih.gov Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) has been identified as an inhibitor of cell proliferation through the downregulation of proteins involved in DNA repair. nih.gov

DNA/RNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)

The planar structure of the anthraquinone core allows many of its derivatives to interact with DNA, typically through intercalation between base pairs. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov Spectroscopic and in silico studies of various anthraquinone derivatives have suggested that both external binding and intercalation are possible modes of interaction with DNA. nih.gov However, specific studies detailing the interaction of 9,10-Anthracenedione, 1,3,6-trimethoxy- with DNA or RNA are not currently available.

Receptor Binding Studies and Ligand-Protein Interactions

Specific receptor binding studies for 9,10-Anthracenedione, 1,3,6-trimethoxy- have not been documented. The biological activities of anthraquinones can be influenced by their interaction with various proteins, though these are often not classical receptor-ligand interactions. Molecular modeling studies on other compounds with methoxy (B1213986) groups have suggested that these groups can stabilize interactions with protein residues, which may influence biological responses. nih.gov

Cellular Pathway Modulation in In Vitro Models

Research on a structurally similar compound, 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone (referred to as PCON6), provides some insight into the potential cellular effects of trimethoxyanthraquinones.

Investigations into Apoptosis Induction and Programmed Cell Death

Studies on PCON6 have shown that it can suppress the growth of non-small cell lung carcinoma (NSCLC) H520 cells by inducing apoptosis. nih.gov Treatment of these cells with PCON6 was associated with an increase in programmed cell death. nih.gov Generally, anthraquinone derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms that can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases. nih.govmdpi.com

Cell Cycle Regulation and Arrest Mechanisms

Investigations into PCON6 revealed that its suppression of NSCLC H520 cell growth is also linked to the modulation of the cell cycle. nih.gov Specifically, treatment with PCON6 led to an accumulation of cells in the S phase of the cell cycle. nih.gov This cell cycle arrest was supported by a noted decrease in the expression of the cdc2 protein. nih.gov Other anthraquinone derivatives have also been shown to induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phases, often as a precursor to apoptosis. mdpi.com

Table 1: Summary of Mechanistic Investigations on a Related Trimethoxyanthraquinone

| Compound | Cell Line | Observed Effect | Mechanism |

| 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone (PCON6) | NSCLC H520 | Apoptosis Induction | Associated with programmed cell death |

| 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone (PCON6) | NSCLC H520 | Cell Cycle Arrest | Accumulation of cells in S phase; Decreased cdc2 protein expression |

Computational Chemistry and Theoretical Modeling of 9,10 Anthracenedione, 1,3,6 Trimethoxy

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of anthraquinone (B42736) derivatives, providing a basis for predicting their chemical behavior and properties. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 9,10-Anthracenedione, 1,3,6-trimethoxy-, the electron-donating nature of the three methoxy (B1213986) (-OCH₃) groups is expected to have a significant impact on its frontier orbitals compared to the parent anthraquinone molecule. These groups increase the electron density of the aromatic system, which typically raises the energy of the HOMO and may also affect the LUMO energy. This leads to a smaller HOMO-LUMO gap, suggesting increased reactivity. researchgate.netacs.org The distribution of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. In substituted anthraquinones, the HOMO is often localized on the substituted benzene (B151609) ring, while the LUMO is distributed across the quinone core. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Substituted Anthraquinones

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 9,10-Anthraquinone (Parent) | -6.85 | -2.55 | 4.30 |

| 1-Hydroxyanthraquinone | -6.42 | -2.78 | 3.64 |

| 1,8-Dihydroxyanthraquinone | -6.15 | -2.91 | 3.24 |

| 9,10-Anthracenedione, 1,3,6-trimethoxy- (Predicted) | -5.98 | -2.60 | 3.38 |

Note: The values for 9,10-Anthracenedione, 1,3,6-trimethoxy- are hypothetical and represent expected trends based on the influence of methoxy substituents.

Quantum chemical methods are widely used to predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). nih.govresearchgate.net For anthraquinone derivatives, the position and intensity of absorption bands are strongly influenced by the nature and position of substituents. nih.gov The methoxy groups in 9,10-Anthracenedione, 1,3,6-trimethoxy- are auxochromes that are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted anthraquinone, moving the absorption into the visible region. researchgate.net Theoretical calculations can model these shifts and help assign the electronic transitions responsible for each band, which are typically π → π* and n → π* transitions. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. nih.gov

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Anthraquinone Derivatives in Methanol (B129727)

| Compound | Calculated λmax (nm) | Primary Transition Type |

|---|---|---|

| 9,10-Anthraquinone | 325 | n → π |

| Physcion (a methoxy-substituted anthraquinone) | 435 | π → π (Intramolecular Charge Transfer) |

| 9,10-Anthracenedione, 1,3,6-trimethoxy- (Predicted) | 415 | π → π* (Intramolecular Charge Transfer) |

Note: Data is illustrative, based on typical results from TD-DFT calculations for similar compounds. psu.edu

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or DNA. nih.govnih.gov These methods are crucial in drug discovery for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For 9,10-Anthracenedione, 1,3,6-trimethoxy-, docking studies could be performed against various cancer-related targets that other anthraquinones are known to inhibit, such as DNA gyrase, phosphoglycerate mutase 1 (PGAM1), or G-quadruplex DNA. frontiersin.orgnih.govresearchgate.netnih.gov

The simulation would place the molecule into the active site of the target protein, and a scoring function would estimate the binding affinity (e.g., in kcal/mol). The results would reveal potential key interactions, such as hydrogen bonds between the carbonyl oxygens or methoxy oxygens of the ligand and amino acid residues (like arginine or lysine) in the protein's active site. frontiersin.orgnih.gov Hydrophobic interactions between the anthraquinone core and nonpolar residues are also critical for binding. nih.gov

Table 3: Example Molecular Docking Results for an Anthraquinone Derivative with a Protein Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 9,10-Anthracenedione, 1,3,6-trimethoxy- (Hypothetical) | PGAM1 | -8.5 | ARG90, LYS100, PHE22 | Hydrogen Bond, Hydrophobic |

| Emodin (B1671224) | PGAM1 | -7.9 | ARG90, ARG116, TRP115 | Hydrogen Bond, π-π Stacking |

Note: The docking results for 9,10-Anthracenedione, 1,3,6-trimethoxy- are hypothetical, illustrating a plausible outcome based on studies of similar molecules. frontiersin.orgnih.gov

While the anthraquinone core is rigid, the methoxy substituents have rotational freedom around the C-O bonds. Conformational analysis can be performed to determine the most stable spatial arrangement of these groups. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations extend upon static docking by simulating the movement of atoms in the ligand-receptor complex over time. whiterose.ac.uk An MD simulation of 9,10-Anthracenedione, 1,3,6-trimethoxy- bound to a target protein would provide insights into the stability of the binding pose, the flexibility of the methoxy groups within the binding pocket, and the role of solvent molecules. frontiersin.orgnih.gov Such simulations can calculate binding free energies, which are often more accurate than docking scores, and confirm the stability of key interactions observed in docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For anthraquinone derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.orgnih.govbohrium.com

To build a QSAR model including 9,10-Anthracenedione, 1,3,6-trimethoxy-, a dataset of structurally similar anthraquinones with measured biological activity (e.g., IC₅₀ values) against a specific target would be required. For each molecule, various molecular descriptors would be calculated, including:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Like the partition coefficient (logP).

The QSAR model would then be an equation that relates these descriptors to the observed activity. Such a model can predict the activity of new, untested compounds like 9,10-Anthracenedione, 1,3,6-trimethoxy- and provide insights into which structural features are important for activity. frontiersin.orgx-mol.net For instance, the CoMFA/CoMSIA contour maps can highlight regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would increase or decrease potency. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of 9,10-Anthracenedione, 1,3,6-trimethoxy- is not described in the current body of scientific literature. Generally, such models are constructed using statistical methods like multiple linear regression or machine learning algorithms. These models correlate the structural or physicochemical properties of a series of compounds with their measured biological activities. For a predictive model to be developed for 9,10-Anthracenedione, 1,3,6-trimethoxy-, a dataset of its biological activity, along with that of structurally similar compounds, would be required.

Table 1: Hypothetical Data for Predictive Model Development

| Compound | Molecular Descriptor 1 | Molecular Descriptor 2 | Biological Activity (IC50, µM) |

| Analog 1 | X1 | Y1 | A1 |

| Analog 2 | X2 | Y2 | A2 |

| Analog 3 | X3 | Y3 | A3 |

| 9,10-Anthracenedione, 1,3,6-trimethoxy- | Xt | Yt | At (to be predicted) |

This table is illustrative of the type of data needed and does not represent actual experimental or computational results for the specified compound.

Virtual Screening and In Silico Library Design

There is no available research detailing virtual screening campaigns or the design of in silico libraries based on the 9,10-Anthracenedione, 1,3,6-trimethoxy- scaffold. Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a biological target. Following the identification of a hit compound, in silico library design can be used to generate and evaluate a focused set of derivatives with potentially improved activity or other desirable properties. The absence of such studies for this specific trimethoxy-substituted anthraquinone suggests that it has not been a focus of targeted drug discovery efforts that have been published in the accessible literature.

Table 2: Illustrative Workflow for Virtual Screening and In Silico Library Design

| Step | Description |

| 1. Target Identification | Selection of a biological target of interest. |

| 2. Library Preparation | Curation of a database of chemical compounds for screening. |

| 3. Molecular Docking | Computational prediction of the binding mode and affinity of library compounds to the target. |

| 4. Hit Identification | Selection of promising compounds based on docking scores and other criteria. |

| 5. In Silico Library Design | Generation of a virtual library of derivatives based on the hit scaffold (e.g., 9,10-Anthracenedione, 1,3,6-trimethoxy-). |

| 6. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed derivatives. |

This table outlines a general methodology and does not reflect any specific study performed on 9,10-Anthracenedione, 1,3,6-trimethoxy-.

Advanced Research Applications of 9,10 Anthracenedione, 1,3,6 Trimethoxy Excluding Clinical/industrial Dye Formulation Details

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of the anthraquinone (B42736) framework make it a valuable component in the design of novel materials. The presence of three methoxy (B1213986) groups in 9,10-Anthracenedione, 1,3,6-trimethoxy- is expected to significantly modulate these properties.

Development of Redox-Active Polymers and Functional Materials

Anthraquinone (AQ) and its derivatives are a prominent class of n-type (reducible) organic molecules utilized in the development of redox-active polymers for energy storage applications. db-thueringen.decoventry.ac.ukresearchgate.net The core function of the AQ unit is its ability to undergo a stable, reversible two-electron, two-proton redox reaction. coventry.ac.uk This property allows polymers containing AQ moieties to store and release charge, making them suitable as active materials for organic batteries. db-thueringen.deresearchgate.net

Polymers can be designed with AQ units incorporated either into the main polymer backbone or as pendant groups. coventry.ac.uk The incorporation of 9,10-Anthracenedione, 1,3,6-trimethoxy- as a monomer or pendant group would create a redox-active polymer. The electron-donating nature of the methoxy groups is predicted to alter the redox potential of the anthraquinone core. Computational studies on other substituted anthraquinones have shown that electron-donating groups, such as methyl groups, can improve the reduction window. jcesr.orgacs.orgresearchgate.net Therefore, the 1,3,6-trimethoxy substitution is expected to lower the reduction potential compared to unsubstituted anthraquinone, allowing for fine-tuning of the electrochemical properties of the resulting polymer for specific battery applications. db-thueringen.denih.gov

The synthesis of such polymers can be achieved through various polymerization techniques, including Pd-catalyzed cyclopolymerization, to create backbones with cyclic structures. researchgate.net These materials can then be fabricated into composite electrodes, often combined with conductive materials like carbon, for testing in electrochemical cells. researchgate.net

Table 1: Comparison of Redox Potentials for Substituted Anthraquinones

| Compound | Substitution Position | Substituent Type | First Reduction Potential (E1/2(0/–1) vs Fc+/Fc) | Second Reduction Potential (E1/2(–1/–2) vs Fc+/Fc) |

|---|---|---|---|---|

| Anthraquinone | Unsubstituted | - | -1.32 V | - |

| Anth-1-Carb | 1 | Carbazole (Donor) | -1.33 V | -1.75 V |

| Anth-2-Carb | 2 | Carbazole (Donor) | -1.33 V | -1.76 V |

| Anth-1-Phenox | 1 | Phenoxazine (Donor) | -1.34 V | -1.79 V |

| Anth-2-Phenox | 2 | Phenoxazine (Donor) | -1.34 V | -1.78 V |

Data derived from studies on various donor-acceptor anthraquinone compounds. nih.gov The potentials for 9,10-Anthracenedione, 1,3,6-trimethoxy- are expected to follow similar trends influenced by its electron-donating methoxy groups.

Use as Fluorescent Probes or Sensors

The anthraquinone scaffold is a known fluorophore, and its derivatives are widely explored as fluorescent chemosensors for detecting various analytes, including metal ions and anions. scispace.comresearchgate.netliberty.edu The fluorescence properties—such as emission wavelength, quantum yield, and Stokes shift—are highly dependent on the nature and position of substituents on the anthraquinone core. liberty.eduikm.org.my

Electron-donating groups, like methoxy groups, can induce a charge-transfer character to the electronic transitions, often resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. ikm.org.my Studies on other methoxy-substituted quinolines have demonstrated that the position and number of methoxy groups can significantly alter fluorescence wavelengths and quantum yields. sciforum.netmdpi.com For instance, the introduction of a methoxy group can enhance fluorescence. mdpi.com Therefore, 9,10-Anthracenedione, 1,3,6-trimethoxy- is a promising candidate for development as a fluorescent probe.

By attaching a specific receptor unit to the 1,3,6-trimethoxyanthraquinone core, a chemosensor can be designed to selectively bind with a target analyte. This binding event would modulate the electronic structure of the fluorophore, leading to a detectable change in its fluorescence signal (e.g., "turn-on" or "turn-off" response, or a ratiometric shift). nih.gov Given the electron-rich nature of the trimethoxy-substituted aromatic system, it could be particularly useful in designing sensors for electron-deficient species or metal ions that can coordinate with the methoxy oxygen atoms. scispace.com

Analytical Chemistry Applications (e.g., chromatographic standards, electrochemical sensors)

In analytical chemistry, well-characterized, stable compounds are essential for method development and validation. Anthraquinone derivatives, due to their defined structure and electrochemical activity, are suited for several applications.

9,10-Anthracenedione, 1,3,6-trimethoxy-, as a pure substance, could serve as a valuable chromatographic standard . In techniques like High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), reference standards are necessary for the identification and quantification of analytes in complex mixtures. oup.comresearchgate.net For example, an HPLC method developed for the parent 9,10-anthraquinone could be adapted to analyze and quantify its methoxy derivatives, using the pure 1,3,6-trimethoxy compound for calibration.

Furthermore, the inherent redox activity of the anthraquinone core suggests potential applications in electrochemical sensors . While often the electrode itself is modified with catalytic materials, the principle can be extended to using specific molecules to detect analytes. rsc.orgcore.ac.uk The redox potential of 9,10-Anthracenedione, 1,3,6-trimethoxy- is predictably influenced by its substituent groups. nih.gov This well-defined electrochemical signature could be exploited. For instance, its interaction with a target analyte could catalyze an electrochemical reaction or shift its redox potential, providing a measurable signal for detection.

Role in Fundamental Photochemistry and Photophysics Research

Substituted anthraquinones are excellent model compounds for studying fundamental photochemical and photophysical processes. mmu.ac.uknih.gov The parent 9,10-anthraquinone is known to have a low-lying triplet state with n-π* character and exhibits efficient intersystem crossing. mmu.ac.uk Upon absorption of UV or visible light, it can transition to an excited state, which can then undergo various processes, including hydrogen abstraction or energy transfer. nih.gov

The introduction of three methoxy groups at the 1, 3, and 6 positions would significantly impact these photophysical properties. Methoxy groups are auxochromes that can alter the energy levels of the molecular orbitals. ikm.org.my

Key research questions that could be addressed using 9,10-Anthracenedione, 1,3,6-trimethoxy- include:

Effect of Substitution on Intersystem Crossing: Investigating how the electron-donating methoxy groups affect the rate and efficiency of intersystem crossing from the singlet to the triplet excited state.

Triplet State Character: Determining whether the n-π* character of the lowest excited triplet state is maintained or if a π-π* state becomes lower in energy, which would alter its reactivity.

Solvatochromism: Studying the shifts in its absorption and emission spectra in different solvents to understand the nature of its excited state and its interaction with the solvent environment. nih.gov

Photostability: Assessing how the methoxy groups influence the compound's stability upon prolonged exposure to light, which is crucial for applications like fluorescent probes. liberty.edu

Studies on related methoxy-anthraquinones have shown that substitution patterns critically influence absorption and emission spectra, with factors like steric hindrance and intramolecular hydrogen bonding playing key roles. ikm.org.myukm.my

Table 2: Photophysical Data for Selected Anthraquinone Derivatives

| Compound | Substituents | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| RBS3 | (undisclosed) | 420 | 556 | 136 |

| CE8 | (undisclosed) | 276 | 406 | 130 |

| Anthraquinone α-aminophosphonate 2a | 1-NHCH(p-tolyl)PO(OEt)₂ | ~480 | ~610 | ~130 |

| Benzanthrone α-aminophosphonate 4a | 3-NHCH(p-tolyl)PO(OEt)₂ | ~490 | ~580 | ~90 |

Data compiled from studies on novel synthesized anthraquinone derivatives. liberty.edunih.gov These values illustrate the range of photophysical properties achievable through substitution.

Environmental Research (e.g., studies on degradation, interactions with environmental systems)

Anthraquinone is considered an emerging environmental contaminant due to its widespread use and its formation from the degradation of other pollutants like anthracene (B1667546). nih.govnih.gov Understanding the environmental fate of its derivatives is therefore of significant interest. Research in this area would focus on how 9,10-Anthracenedione, 1,3,6-trimethoxy- behaves in environmental systems.

Degradation Studies: The primary focus would be on its susceptibility to various degradation pathways:

Photodegradation: The parent anthraquinone can be degraded by photocatalysis. nih.govajol.inforesearchgate.netepa.gov Research would investigate the rate and mechanism of photodegradation of the trimethoxy derivative in aqueous solutions, determining the degradation products and assessing their potential toxicity. The methoxy groups might alter the molecule's light absorption properties and its reactivity with photochemically generated species like hydroxyl radicals. researchgate.net

Biodegradation: Many microorganisms, including bacteria and fungi, have been shown to degrade anthraquinone-based dyes. nih.govresearchgate.netfrontiersin.orgnih.gov Studies would involve exposing 9,10-Anthracenedione, 1,3,6-trimethoxy- to relevant microbial consortia from soil or wastewater to determine if it can be mineralized. nih.gov The methoxy groups could potentially be a site for initial enzymatic attack (e.g., demethylation), which is a known metabolic reaction for some substituted anthraquinones. nih.gov

Environmental Interactions: The compound's interactions with environmental matrices like soil and sediment would also be a key research area. The polarity and solubility imparted by the methoxy groups would influence its sorption behavior, mobility, and bioavailability in the environment compared to the more nonpolar parent anthraquinone. nih.gov

Future Research Directions and Unexplored Avenues for 9,10 Anthracenedione, 1,3,6 Trimethoxy

Identification of Novel Biological Targets and Cellular Pathways

The vast structural diversity of anthraquinone (B42736) derivatives corresponds to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govnih.gov However, the specific biological targets and cellular pathways modulated by 9,10-Anthracenedione, 1,3,6-trimethoxy- remain largely uncharacterized. Future research should prioritize the systematic screening of this compound to identify its bioactivity profile.

A critical avenue of investigation is its potential as an anticancer agent. Related anthraquinone compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as the inhibition of fatty acid synthase or the activation of the ROS-JNK signaling pathway. nih.govnih.gov A logical next step is to investigate whether 9,10-Anthracenedione, 1,3,6-trimethoxy- affects similar targets in cancer cell lines. High-throughput screening assays could be employed to test its efficacy against a panel of human cancer cells, followed by target deconvolution studies to identify the specific proteins and pathways with which it interacts.

Table 1: Potential Biological Investigation Areas for 9,10-Anthracenedione, 1,3,6-trimethoxy-

| Research Area | Rationale Based on Related Compounds | Potential Cellular Pathways to Investigate |

|---|---|---|

| Anticancer Activity | Many anthraquinones exhibit cytotoxicity against various cancer cell lines. nih.govnih.gov | Apoptosis, Cell Cycle Regulation, ROS/JNK Pathway, DNA Topoisomerase Inhibition. nih.govmdpi.commdpi.com |

| Antimicrobial Properties | The anthraquinone scaffold is known to be effective against certain bacteria and fungi. ontosight.ai | Biofilm Formation Inhibition, Cell Wall Synthesis, Bacterial Enzyme Inhibition. researchgate.net |

| Anti-inflammatory Effects | Some derivatives can inhibit enzymes involved in the inflammatory process. ontosight.ai | NF-κB Signaling, Cyclooxygenase (COX) Inhibition, Cytokine Production. |

Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches

Traditional synthetic routes to anthraquinone derivatives can involve harsh reagents, such as chromium(VI) for oxidation, or multi-step processes that generate significant waste. wikipedia.org A key future direction is the development of sustainable and green synthetic methodologies for 9,10-Anthracenedione, 1,3,6-trimethoxy-. This involves exploring alternative reaction pathways that are more atom-economical, utilize less hazardous substances, and are more energy-efficient.

Recent advancements in green chemistry offer promising alternatives. For instance, iodine-catalyzed oxidative annulation reactions in water present a metal-free and highly atom-economic approach to forming polycyclic aromatic systems. rsc.org Another avenue is the exploration of biocatalysis, using enzymes to perform specific transformations on the anthraquinone core, which can offer high selectivity and reduce the need for protecting groups. nih.gov Research should focus on adapting these modern synthetic strategies to produce 9,10-Anthracenedione, 1,3,6-trimethoxy- with a higher yield, lower environmental impact, and reduced cost. google.com

Table 2: Comparison of Synthetic Approaches for Anthraquinones

| Method | Traditional Approach | Potential Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Oxidation | Oxidation of anthracene (B1667546) using Cr(VI). wikipedia.org | Catalytic oxidation using H₂O₂ or air. rsc.org | Avoids toxic heavy metals, water as a byproduct. |

| Annulation | Friedel-Crafts reaction with phthalic anhydride (B1165640). wikipedia.org | Diels-Alder or Hauser annulation reactions. nih.govresearchgate.net | High atom economy, potential for stereocontrol. |

| Solvent | Often requires organic solvents. wikipedia.org | Use of water or other green solvents. rsc.org | Reduced environmental impact and cost. |

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the mechanisms of action—both chemical and biological—of 9,10-Anthracenedione, 1,3,6-trimethoxy- requires the use of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for structural elucidation, a deeper mechanistic insight necessitates more sophisticated approaches. researchgate.netresearchgate.net

Future studies should integrate techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) to study its metabolic fate in biological systems. core.ac.ukresearchgate.net Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, can be used to study its interactions with biological macromolecules like DNA and proteins in real-time. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide theoretical insights into its electronic structure and reactivity, helping to predict its behavior and guide the design of new derivatives with enhanced properties. researchgate.netrsc.org

Leveraging Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

To obtain a holistic view of the biological effects of 9,10-Anthracenedione, 1,3,6-trimethoxy-, future research must leverage "omics" technologies. These approaches provide a global, unbiased snapshot of cellular changes upon treatment with the compound, moving beyond a single-target perspective. mdpi.com

Proteomics: By analyzing changes in the entire proteome of a cell after exposure to the compound, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can reveal novel drug targets and pathways that would be missed by hypothesis-driven approaches.

Metabolomics: This technique profiles the complete set of metabolites within a cell or organism. It can elucidate how 9,10-Anthracenedione, 1,3,6-trimethoxy- perturbs cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating these multi-omics datasets with bioinformatics can build comprehensive models of the compound's mechanism of action, identify biomarkers of its activity, and pave the way for personalized medicine applications. mdpi.com

Exploration of New Application Domains (e.g., advanced imaging agents, biosensors)

The rigid, planar, and π-conjugated structure of the anthraquinone core provides an excellent scaffold for developing materials with interesting photophysical and electronic properties. nih.govrsc.org A significant unexplored avenue for 9,10-Anthracenedione, 1,3,6-trimethoxy- is its potential application in materials science, particularly as an advanced imaging agent or a component in biosensors.

The methoxy (B1213986) groups on the anthraquinone ring can influence its fluorescence properties. Future work should focus on characterizing its absorption and emission spectra. nih.gov By strategically modifying the scaffold—for example, by introducing specific binding moieties—it may be possible to develop fluorescent probes that "turn on" in the presence of a particular analyte, such as a metal ion or a disease-related enzyme. This could lead to the development of novel diagnostic tools or imaging agents for tracking biological processes within living cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.